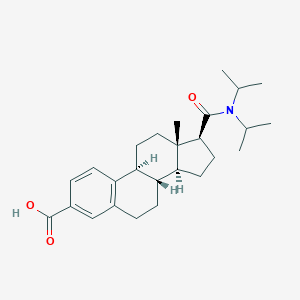
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as Estra-1,3,5(10)-triene-3-carboxylic acid (ETCA), is a synthetic estrogenic compound. It is a potent estrogen receptor agonist, and it has been used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. ETCA is an important tool for studying the effects of estrogen on cellular processes and for developing new treatments for diseases that involve estrogen signaling.
作用机制
ETCA acts as an estrogen receptor agonist, binding to ERα and ERβ and inducing conformational changes that activate downstream signaling pathways. The binding of ETCA to ERα and ERβ results in the activation of transcription factors that regulate gene expression. This leads to changes in the expression of genes involved in cellular processes such as cell proliferation, apoptosis, and differentiation.
生化和生理效应
ETCA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the proliferation of breast cancer cells, and it has been implicated in the development of breast cancer. ETCA has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, ETCA has been shown to have cardiovascular protective effects, reducing the risk of cardiovascular disease.
实验室实验的优点和局限性
One advantage of using ETCA in lab experiments is its potency as an estrogen receptor agonist. ETCA has a high affinity for ERα and ERβ, and it can activate downstream signaling pathways at low concentrations. This makes it a useful tool for investigating the mechanisms of estrogen receptor signaling pathways. One limitation of using ETCA in lab experiments is its potential toxicity. ETCA has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
未来方向
There are many future directions for research involving ETCA. One area of interest is the development of new treatments for diseases that involve estrogen signaling. ETCA has been shown to have potential therapeutic effects for breast cancer, osteoporosis, and cardiovascular disease, and further research is needed to explore these potential applications. Another area of interest is the development of new synthetic estrogenic compounds that are more potent and selective than ETCA. These compounds could be used to investigate the mechanisms of estrogen receptor signaling pathways and to develop new treatments for diseases that involve estrogen signaling.
合成方法
ETCA can be synthesized by several methods, including the reaction of estrone with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of estradiol with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with trifluoroacetic acid to remove the protective group and obtain ETCA.
科学研究应用
ETCA has been widely used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. It has been shown to activate estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a dose-dependent manner. ETCA has also been used to study the effects of estrogen on cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, ETCA has been used to develop new treatments for diseases that involve estrogen signaling, such as breast cancer, osteoporosis, and cardiovascular disease.
属性
CAS 编号 |
124650-99-3 |
|---|---|
产品名称 |
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
分子式 |
C26H37NO3 |
分子量 |
411.6 g/mol |
IUPAC 名称 |
(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C26H37NO3/c1-15(2)27(16(3)4)24(28)23-11-10-22-21-9-6-17-14-18(25(29)30)7-8-19(17)20(21)12-13-26(22,23)5/h7-8,14-16,20-23H,6,9-13H2,1-5H3,(H,29,30)/t20-,21-,22+,23-,26+/m1/s1 |
InChI 键 |
VXKTZBKORWNMBL-OPMJLWCUSA-N |
手性 SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)C(=O)O)C |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
同义词 |
17-(N,N-diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-DCETCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



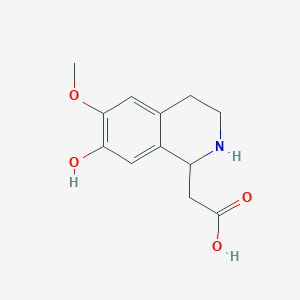
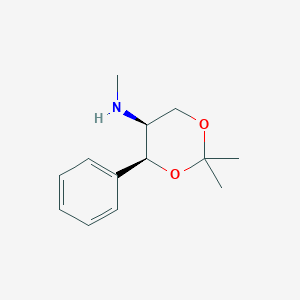
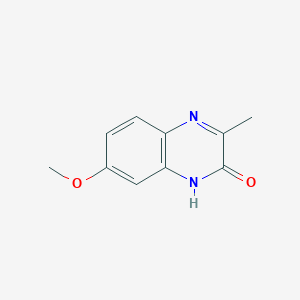
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
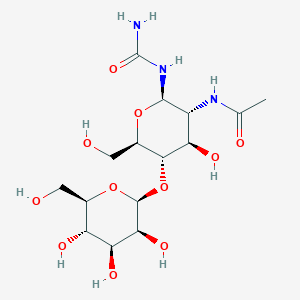
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
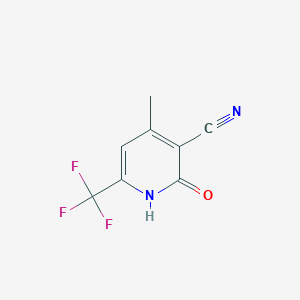

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
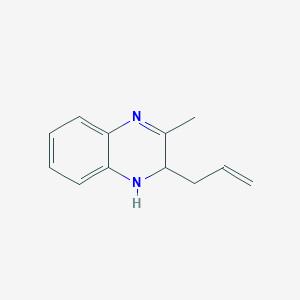
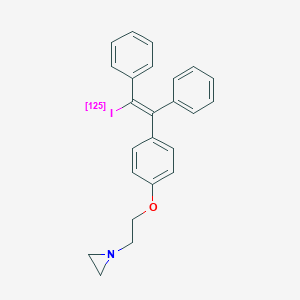


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)